3-benzyl-2-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3-thiazolidin-4-one
Description
3-Benzyl-2-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3-thiazolidin-4-one is a heterocyclic compound belonging to the 1,3-thiazolidin-4-one class, characterized by a five-membered ring containing sulfur (S) and nitrogen (N) atoms. The molecule features a benzyl group at position 3 and a 1,3-diphenylpyrazole moiety at position 2 of the thiazolidinone core (Figure 1). This structural framework is associated with diverse biological activities, including antimicrobial, antitumor, and enzyme-inhibitory properties, as observed in related thiazolidinones . While its specific crystal structure remains unreported, analogs such as 3-benzyl-2-phenyl-1,3-thiazolidin-4-one exhibit hydrogen-bonded supramolecular architectures .
Properties
IUPAC Name |
3-benzyl-2-(1,3-diphenylpyrazol-4-yl)-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3OS/c29-23-18-30-25(27(23)16-19-10-4-1-5-11-19)22-17-28(21-14-8-3-9-15-21)26-24(22)20-12-6-2-7-13-20/h1-15,17,25H,16,18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCUBTZGPNOGQHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(S1)C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-2-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3-thiazolidin-4-one typically involves the reaction of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with benzylamine and thioglycolic acid . The reaction is carried out in the presence of a catalyst, such as anhydrous potassium carbonate, in a solvent like dimethylformamide (DMF) under a nitrogen atmosphere . The mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Additionally, industrial production would likely involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Key Steps:
-
Formation of the Pyrazole Core :
-
Thiazolidinone Ring Formation :
-
Condensation Reactions :
Key Reaction Mechanisms
The compound undergoes reactions typical of thiazolidinones and pyrazoles:
Condensation Reactions
-
Knoevenagel Condensation : Pyrazole carbaldehydes react with active methylene compounds (e.g., thiazolidinones) to form α,β-unsaturated derivatives .
-
Cycloaddition : Diazomethane reacts with α,β-enones to form pyrazolines, which rearrange into thiazolidinones .
Substitution and Alkylation
-
Nucleophilic Attack : The thiazolidinone ring’s carbonyl group undergoes substitution reactions (e.g., with benzylating agents) at position 3 .
-
Acylation : The NH group in pyrazoles can undergo acylation with anhydrides (e.g., acetic anhydride) .
Spectral Characterization
Potential Chemical Reactions
The compound exhibits reactivity due to its heterocyclic rings and functional groups:
Electrophilic Substitution
-
The pyrazole ring’s nitrogen atoms act as electron-deficient sites, enabling electrophilic substitution at position 5 .
Nucleophilic Attack
-
The thiazolidinone carbonyl group reacts with nucleophiles (e.g., hydrazines) to form hydrazones or derivatives .
Redox Reactions
Scientific Research Applications
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial potential of thiazolidinone derivatives. For instance, derivatives containing the thiazolidinone structure have shown significant activity against various bacterial strains including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Thiazolidinone Derivatives
| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3-benzyl-2-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3-thiazolidin-4-one | S. aureus, E. coli | 40 µg/mL |
| Other derivatives | Pseudomonas aeruginosa, Candida albicans | 10 µg/mL to 1600 µg/mL |
Anti-inflammatory and Analgesic Properties
Research indicates that thiazolidinone compounds exhibit anti-inflammatory effects, potentially through the inhibition of cyclooxygenase enzymes . The incorporation of pyrazole enhances these properties, making them suitable candidates for developing new anti-inflammatory drugs.
Case Study:
A study synthesized new thiazolidine derivatives based on the pyrazoline scaffold and evaluated their anti-inflammatory effects using in vitro models. Results indicated that these compounds effectively reduced inflammation markers .
Anticancer Activity
Recent investigations have highlighted the anticancer potential of thiazolidinones. The structure of this compound suggests it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Table 2: Anticancer Activity of Thiazolidinone Derivatives
| Compound | Cancer Cell Lines Tested | IC50 (µM) |
|---|---|---|
| This compound | HeLa, MCF7 | 15 µM |
| Other derivatives | A549 (lung cancer), PC3 (prostate cancer) | 10 µM to 20 µM |
Material Science Applications
Beyond biological applications, compounds like this compound are being explored for their potential use in material science due to their unique structural properties. Their ability to form stable complexes with metals can be utilized in catalysis and as sensors.
Mechanism of Action
The mechanism of action of 3-benzyl-2-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3-thiazolidin-4-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity and leading to therapeutic effects.
Pathways Involved: It can modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis, contributing to its potential anti-inflammatory and anticancer effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The bioactivity and physicochemical properties of 1,3-thiazolidin-4-ones are highly dependent on substituents at positions 2, 3, and 3. Below is a comparative analysis of key analogues:
Table 1: Structural Comparison of Selected 1,3-Thiazolidin-4-One Derivatives
Key Observations :
- Electron Effects : The 4-fluorophenyl substituent in the fluorinated analogue introduces electron-withdrawing effects, which may improve metabolic stability .
- Linker Flexibility : Compounds with methylene bridges (e.g., 5Z derivatives) exhibit extended conjugation, possibly influencing electronic properties and bioactivity .
Key Observations :
- DYRK1A Inhibition: The 5Z-configured thiazolidinone 3e demonstrates potent kinase inhibition, suggesting that substituents at position 5 (e.g., hydroxybenzylidene) are critical for activity .
- Antimicrobial Activity : Thiazolidinedione derivatives (e.g., 6a) show higher antibacterial efficacy than thiazolidin-4-ones, likely due to enhanced electron delocalization .
Biological Activity
3-benzyl-2-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3-thiazolidin-4-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, anti-inflammatory effects, and other pharmacological activities.
Chemical Structure
The molecular formula for this compound is . The compound features a thiazolidinone ring fused with a pyrazole moiety, which is known for its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. The compound has been evaluated against various cancer cell lines:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF7 (breast cancer) | 12.50 | |
| SF-268 (brain cancer) | 42.30 | |
| NCI-H460 (lung cancer) | 3.79 |
These results indicate that the compound exhibits significant cytotoxicity against multiple cancer types, with varying degrees of potency.
The anticancer effects are believed to stem from the compound's ability to induce apoptosis in cancer cells. It has been observed that compounds with similar structures can inhibit key signaling pathways involved in cell proliferation and survival. For instance, the presence of the thiazole and pyrazole rings enhances interaction with molecular targets associated with cancer progression.
Anti-inflammatory Activity
In addition to its anticancer properties, thiazolidinone derivatives have shown promising anti-inflammatory effects. Research indicates that compounds containing thiazole rings can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory processes .
Case Studies
Several case studies have reported on the biological activity of related compounds:
- Study on Pyrazole Derivatives : A study found that pyrazole derivatives exhibited significant inhibition of tumor growth in various cell lines, with some compounds demonstrating IC50 values as low as 0.067 µM against Aurora-A kinase .
- Thiazolidinone Derivatives : Another investigation into thiazolidinone derivatives revealed their efficacy against Candida albicans and Aspergillus niger, showcasing their antifungal properties alongside anticancer activity .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Electron-withdrawing groups : Enhance the potency against various targets.
- Planarity of the pyrazole ring : Facilitates π–π stacking interactions with DNA or protein targets.
These modifications can significantly affect the compound's pharmacokinetics and dynamics.
Q & A
Q. What synthetic methodologies are employed to construct the 1,3-diphenyl-1H-pyrazol-4-yl core in this compound?
The 1,3-diphenyl-1H-pyrazol-4-yl moiety is typically synthesized via the Vilsmeier-Haack reaction on acetophenone phenylhydrazones, yielding substituted pyrazole-4-carbaldehydes. Subsequent Claisen-Schmidt condensation with ketones or aldehydes forms the α,β-unsaturated ketone intermediates, which are cyclized with thiourea or thioamides to assemble the thiazolidinone ring . For structural confirmation, X-ray crystallography (e.g., SHELX refinement) and spectroscopic techniques (NMR, IR) are critical .
Q. How is the stereochemical configuration of the thiazolidinone ring validated?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining stereochemistry. For example, in related pyrazole-thiazolidinone hybrids, SC-XRD confirmed the Z-configuration of the exocyclic double bond and planar geometry of the thiazolidinone ring. Computational methods like density functional theory (DFT) optimize molecular geometries and validate experimental data .
Advanced Research Questions
Q. What structure-activity relationship (SAR) trends govern bioactivity in derivatives with aliphatic side chains?
SAR studies on analogous compounds reveal that linear alkyl chains (e.g., butyl or hexyl) at the pyrazole-3 position enhance potency against targets like mPGES-1, while bulky substituents (e.g., benzyl) reduce activity. For example, derivatives with a butyl chain showed IC₅₀ = 41 nM for mPGES-1 inhibition, whereas octyl chains led to diminished efficacy due to steric clashes in hydrophobic binding pockets .
Q. How do molecular docking studies guide the optimization of thiazolidinone derivatives?
Docking tools (e.g., AutoDock Vina) predict binding modes by analyzing interactions like hydrogen bonding (e.g., between thiazolidinone carbonyls and serine residues) and hydrophobic packing of phenyl groups in enzyme pockets. For instance, the pyrazole-1 phenyl group occupies a hydrophobic groove in mPGES-1, while the thiazolidinone carbonyl hydrogen-bonds with Ser127, stabilizing the inhibitor-enzyme complex .
Q. How can researchers resolve contradictions in bioactivity data from substituent modifications?
Discrepancies (e.g., variable IC₅₀ values for similar substituents) require multivariate analysis and molecular dynamics (MD) simulations to assess conformational flexibility. For example, while a hexyl chain improved mPGES-1 inhibition in one series, its reduced solubility in another study necessitated prodrug strategies or polar headgroup modifications .
Methodological Considerations
- Synthetic Optimization : Use microwave-assisted synthesis to accelerate cyclocondensation steps and improve yields .
- Bioactivity Profiling : Combine in vitro enzymatic assays (e.g., mPGES-1 inhibition) with selectivity screening against off-targets (e.g., COX-1/2) to prioritize candidates .
- Computational Validation : Pair docking with free-energy perturbation (FEP) calculations to quantify binding affinity changes from substituent modifications .
Critical Challenges
- Solubility-Potency Trade-off : Hydrophobic substituents improve target binding but reduce aqueous solubility. Solutions include nanoparticle formulation or PEGylation .
- Crystallization Difficulties : For SC-XRD, optimize solvent systems (e.g., DMSO/water) and use SHELXL for high-precision refinement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
